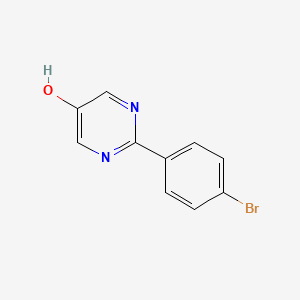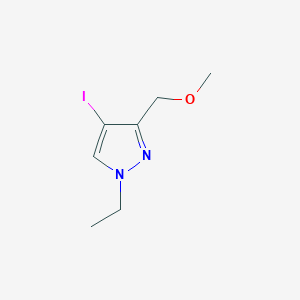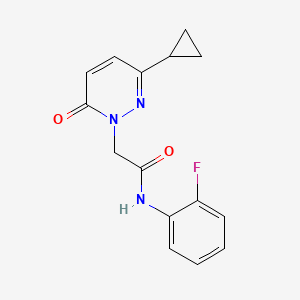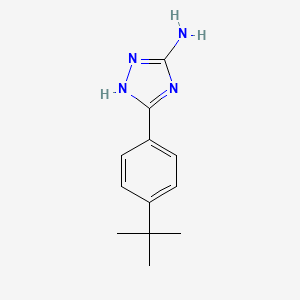![molecular formula C21H21N3O5 B2414129 1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941935-04-2](/img/structure/B2414129.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, commonly known as 'BDB' is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has been gaining attention in the scientific community due to its potential therapeutic applications. BDB is known to have a similar chemical structure to MDMA and is believed to have similar effects on the human body.
科学的研究の応用
BDB has been studied for its potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that BDB has a similar effect on the brain as MDMA, which is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to regulate mood, emotions, and behavior, and their imbalance is associated with various psychiatric disorders. BDB has been shown to have a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for therapeutic use.
作用機序
BDB acts mainly by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, resulting in a feeling of euphoria, empathy, and sociability. BDB also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
BDB has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of psychoactive drugs. BDB has also been shown to cause pupil dilation and jaw clenching, which are characteristic effects of MDMA. BDB has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for therapeutic use.
実験室実験の利点と制限
BDB has several advantages for lab experiments. It has a similar chemical structure to MDMA, which makes it a useful tool for studying the effects of MDMA on the human body. BDB has a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for lab experiments. However, BDB has several limitations for lab experiments. It is a relatively new compound, and there is limited research on its effects on the human body. BDB is also a controlled substance, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on BDB. One area of research is the potential therapeutic applications of BDB in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the potential use of BDB as a tool for studying the effects of MDMA on the human body. Further research is needed to understand the long-term effects of BDB on the human body and its potential for abuse and dependence.
合成法
The synthesis of BDB involves the reaction of 3,4-dimethoxyphenethylamine with pyrazin-2-one in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography. The yield of BDB obtained from this synthesis method is around 60-70%.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-20-21(25)24(10-9-23-20)15-4-6-17-19(12-15)29-13-28-17/h3-6,9-12H,7-8,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOLAFKFPUSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)






